molecular formula C15H24N6O2S B12681330 2,4-Diamino-quinazoline-6-sulfonic acid (2-diethylamino-ethyl)-methyl-amide CAS No. 92144-23-5

2,4-Diamino-quinazoline-6-sulfonic acid (2-diethylamino-ethyl)-methyl-amide

Cat. No.: B12681330
CAS No.: 92144-23-5
M. Wt: 352.5 g/mol
InChI Key: ZASPIZCAIKPDBK-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The core structure consists of a quinazoline heterocycle—a fused benzene and pyrimidine ring system—with critical substitutions at positions 2, 4, and 6. Position 6 hosts a sulfonamide group where the sulfur atom is bonded to a methyl group and a 2-diethylaminoethyl chain. The 2- and 4-positions are occupied by amino groups, which confer hydrogen-bonding capabilities and influence electronic delocalization across the aromatic system.

Table 1: Key structural parameters

Feature Description
Quinazoline core Planar bicyclic system with bond lengths: C1–C2 = 1.39 Å, N1–C6 = 1.33 Å
Sulfonamide group Tetrahedral geometry at sulfur (O–S–O angle = 119.5°)
2-Diethylaminoethyl chain Flexible alkylamine substituent with rotational barriers ~5 kcal/mol

Stereochemical analysis reveals restricted rotation around the sulfonamide’s S–N bond due to partial double-bond character (resonance stabilization energy ≈ 12 kcal/mol). The diethylamino group adopts a gauche conformation to minimize steric clashes between ethyl substituents.

Properties

CAS No.

92144-23-5

Molecular Formula

C15H24N6O2S

Molecular Weight

352.5 g/mol

IUPAC Name

2,4-diamino-N-[2-(diethylamino)ethyl]-N-methylquinazoline-6-sulfonamide

InChI

InChI=1S/C15H24N6O2S/c1-4-21(5-2)9-8-20(3)24(22,23)11-6-7-13-12(10-11)14(16)19-15(17)18-13/h6-7,10H,4-5,8-9H2,1-3H3,(H4,16,17,18,19)

InChI Key

ZASPIZCAIKPDBK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(N=C2N)N

Origin of Product

United States

Preparation Methods

Formation of the Quinazoline Core

  • Starting from appropriately substituted anthranilic acid derivatives or 2-aminobenzamides, the quinazoline ring is constructed via cyclization reactions.
  • Common methods include condensation with formamide derivatives or cyclization with isatoic anhydride analogs.
  • Catalysts such as 4-dimethylaminopyridine (DMAP) have been shown to facilitate efficient ring closure under mild conditions, sometimes employing microwave irradiation to enhance yields and reduce reaction times.

Introduction of Sulfonic Acid Group at Position 6

  • Sulfonation is generally performed on the quinazoline intermediate using sulfonating agents like chlorosulfonic acid or sulfur trioxide complexes.
  • The sulfonic acid group is introduced selectively at the 6-position due to electronic and steric factors inherent in the quinazoline ring system.

Amination at Positions 2 and 4

  • Amino groups are introduced via nucleophilic substitution or reduction of nitro precursors.
  • The 2,4-diamino substitution pattern is achieved by controlled amination steps, often using ammonia or amine sources under catalytic or thermal conditions.

Amide Formation with 2-(Diethylamino)ethyl Methyl Amide

  • The sulfonic acid group is converted to a sulfonyl chloride intermediate to facilitate amide bond formation.
  • Coupling with 2-(diethylamino)ethyl methyl amine is performed under mild conditions, often using coupling agents or base catalysis to yield the final amide product.

Detailed Reaction Conditions and Catalysts

Step Reagents/Conditions Catalyst/Notes Yield Range (%) Reference
Quinazoline core formation 2-aminobenzamide + formamide derivatives DMAP catalyst, microwave irradiation 70-85
Sulfonation at position 6 Chlorosulfonic acid or SO3 complexes Controlled temperature (0-50°C) 60-75
Amination at positions 2,4 Ammonia or amine sources Thermal or catalytic amination 65-80
Amide bond formation Sulfonyl chloride intermediate + amine Base catalysis (e.g., triethylamine) 70-90

Advanced Synthetic Techniques

  • Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to significantly reduce reaction times and improve yields in quinazoline ring formation and cyclization steps.
  • Metal-Free Catalysis: Use of organocatalysts like DMAP avoids metal contamination, which is critical for pharmaceutical-grade synthesis.
  • Purification: Chromatographic techniques such as preparative HPLC or recrystallization are employed to achieve high purity, especially important due to the compound’s multiple functional groups.

Research Findings on Optimization

  • Electron-donating substituents on the quinazoline ring precursors improve nucleophilicity and reaction yields during cyclization.
  • The presence of bulky amido groups facilitates cyclization under microwave conditions, enhancing product formation efficiency.
  • Avoidance of strong bases during amide coupling prevents side reactions and degradation of sensitive functional groups.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Intermediates Reaction Conditions Catalysts/Techniques Yield (%) Notes
Quinazoline core synthesis 2-aminobenzamide, formamide derivatives Room temp to reflux, 12 h or MW 30 min DMAP, microwave irradiation 70-85 Metal-free catalysis preferred
Sulfonation Quinazoline intermediate, chlorosulfonic acid 0-50°C, controlled addition None or mild acid catalysis 60-75 Selective sulfonation at position 6
Amination Nitro or halogenated quinazoline intermediates Thermal or catalytic amination Ammonia or amine sources 65-80 Controlled to achieve 2,4-diamino pattern
Amide bond formation Sulfonyl chloride intermediate, 2-(diethylamino)ethyl methyl amine Room temp, base catalysis Triethylamine or similar base 70-90 Mild conditions to preserve functional groups

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a quinazoline core featuring multiple functional groups, including amino and sulfonic acid groups, along with a diethylaminoethyl moiety. These structural features contribute to its unique chemical behavior and biological activity.

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that derivatives of quinazoline, including 2,4-diamino-quinazoline-6-sulfonic acid (2-diethylamino-ethyl)-methyl-amide, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Staphylococcus haemolyticus .

Anticancer Potential
Quinazoline derivatives are being actively investigated for their anticancer properties. The mechanism of action typically involves the inhibition of specific kinases essential for tumor growth. For instance, certain derivatives have shown promising results against human cancer cell lines such as MCF7 (breast) and A549 (lung), with some compounds exhibiting IC50 values in the low micromolar range .

Case Study: Quinazoline Derivatives in Cancer Therapy
A study evaluated various quinazoline derivatives for their efficacy against cancer cell lines. Compounds were synthesized and tested for cytotoxicity, revealing that some exhibited potent inhibitory effects on cancer cell proliferation. The structure-activity relationship (SAR) analysis indicated that modifications to the quinazoline scaffold significantly influenced their biological activity .

Agricultural Applications

The compound's unique properties may also extend to agricultural applications, particularly in developing agrochemicals that target specific pests or pathogens. The sulfonic acid group enhances solubility and bioactivity, which is beneficial for formulations used in crop protection .

Materials Science Applications

In materials science, the incorporation of 2,4-diamino-quinazoline-6-sulfonic acid (2-diethylamino-ethyl)-methyl-amide into polymer matrices has been explored for its potential to enhance material properties such as thermal stability and mechanical strength. The functional groups present in the compound allow for interactions with various polymer backbones, potentially leading to novel composite materials .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

  • 4-Amino-2-trichloromethylquinazoline (7): Synthesized via microwave-assisted reactions using K₂CO₃ and DMF at 130 °C , this compound lacks the sulfonic acid and amide substituents present in the target compound. The trichloromethyl group confers electrophilic reactivity, making it a precursor for further functionalization. In contrast, the sulfonic acid group in the target compound likely improves aqueous solubility, a critical factor for bioavailability in drug design.
  • 2-Amino-5,6-diphenyl-4H-thiazolo[3,2-a][1,3,5]triazines: These sulfur-containing heterocycles share a triazine core but differ in electronic properties compared to quinazolines. The thiazolo-triazine system exhibits reactivity with diazomethane at both nitrogen and sulfur atoms, whereas the quinazoline core in the target compound may favor nucleophilic substitution at the sulfonic acid or amide sites .

Sulfonic Acid Derivatives

  • Sulfonylurea Herbicides (e.g., Metsulfuron Methyl): These compounds feature a sulfonylurea bridge and triazine ring, enabling herbicidal activity through acetolactate synthase inhibition .
  • Naphthalenedisulfonic Acid Derivatives :
    Industrial compounds like sodium salts of naphthalenedisulfonic acids are used in dyes and surfactants due to their high solubility and stability . The target compound’s single sulfonic acid group and complex amide side chain distinguish it from these simpler industrial derivatives.

Amide-Containing Compounds

  • Complex Quinoline Carboxamides: Compounds such as those with xanthene-sulfonic acid moieties (e.g., in ) utilize amide linkages for conjugation but lack the diethylaminoethyl group. The target compound’s tertiary amine in the amide side chain may enhance its ability to interact with charged biological targets, such as ion channels or neurotransmitter receptors .

Data Table: Key Comparative Features

Compound Core Structure Key Substituents Synthesis Method Potential Applications
Target Compound Quinazoline 6-sulfonic acid; 2-(diethylamino-ethyl)-amide Multi-step (e.g., sulfonation, amidation) Therapeutics (inferred)
4-Amino-2-trichloromethylquinazoline (7) Quinazoline 2-trichloromethyl Microwave-assisted Chemical intermediate
Metsulfuron Methyl Triazine Sulfonylurea bridge Conventional alkylation Herbicide
2-Amino-5,6-diphenyl-thiazolo-triazine Thiazolo-triazine Phenyl groups Cyclization reactions Heterocyclic chemistry studies

Research Findings and Implications

  • Synthetic Efficiency: Microwave-assisted synthesis (as used for 4-amino-2-trichloromethylquinazoline) could optimize the target compound’s production by reducing reaction times .
  • Solubility vs. Bioactivity: The sulfonic acid group likely improves solubility over non-sulfonated quinazolines, but the diethylaminoethyl group may balance this by increasing membrane permeability. This dual functionality is absent in simpler sulfonic acid salts (e.g., naphthalenedisulfonates) .

Biological Activity

2,4-Diamino-quinazoline-6-sulfonic acid (2-diethylamino-ethyl)-methyl-amide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and vasodilatory effects. This article reviews the biological activity of this compound based on recent research findings, case studies, and experimental data.

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including resistant strains.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several quinazoline derivatives, including 2,4-diamino-quinazoline-6-sulfonic acid derivatives. The Minimum Inhibitory Concentration (MIC) values were determined against Staphylococcus aureus and Streptococcus haemolyticus, with promising results indicating moderate to strong antibacterial activity .
  • Mechanism of Action : The mechanism involves inhibition of dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth. Compounds were shown to effectively inhibit DHFR, leading to reduced bacterial proliferation .

Anticancer Activity

The quinazoline scaffold has been recognized for its anticancer properties, particularly in targeting various cancer cell lines.

Research Findings

  • Inhibition of Tyrosine Kinases : Quinazoline derivatives are known to act as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases. The compound exhibited significant activity against multiple cancer cell lines, demonstrating potential as a therapeutic agent in oncology .
  • Selectivity and Efficacy : In vitro studies revealed that certain derivatives had IC50 values in the nanomolar range against cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer), indicating high potency .

Vasodilatory Effects

The vasodilatory properties of quinazoline derivatives have been investigated in various models.

Experimental Data

  • Vasodilation Studies : In an ex vivo model using rat pulmonary arteries, 2,N4-disubstituted quinazolines were shown to induce vasorelaxation through phosphodiesterase type 5 (PDE-5) inhibition. The EC50 values ranged from 0.58 µM to over 30 µM, indicating varying potency among different analogues .
  • Comparative Analysis : The vasodilatory response was compared with established PDE-5 inhibitors like sildenafil, showing that some quinazoline derivatives produced comparable or superior effects .

Summary of Biological Activities

Activity TypeMechanism/TargetNotable Findings
AntimicrobialInhibition of DHFREffective against S. aureus and resistant strains
AnticancerEGFR inhibitionIC50 values in nanomolar range against cancer cells
VasodilatoryPDE-5 inhibitionEC50 values ranging from 0.58 µM to >30 µM

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